

Use of 3-Nitrosalicylic Acid Sodium Salt in determination of carbohydrase activity

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Compound of Interest

Compound Name: 3-Nitrosalicylic Acid Sodium Salt

Cat. No.: B576111

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Application Note & Protocol

Topic: Ultrasensitive Determination of Carbohydrase Activity Using the 3,5-Dinitrosalicylic Acid (DNS) Method

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Utility of a Classic Assay

The quantification of carbohydrase activity is fundamental to numerous fields, from biofuel research and food technology to drug development targeting metabolic disorders.

Carbohydrases, such as amylases, cellulases, and xylanases, catalyze the hydrolysis of complex carbohydrates into simpler, reducing sugars. The 3,5-Dinitrosalicylic acid (DNS or DNSA) assay, first described by James B. Sumner, remains a cornerstone for measuring this activity.^[1] It is a robust, cost-effective, and relatively simple colorimetric method for quantifying the reducing sugars generated by enzymatic action.^[2]

This document provides a comprehensive guide for the application of the DNS method. It moves beyond a mere recitation of steps to explain the underlying chemical principles, offering field-proven insights to ensure experimental success and data integrity.

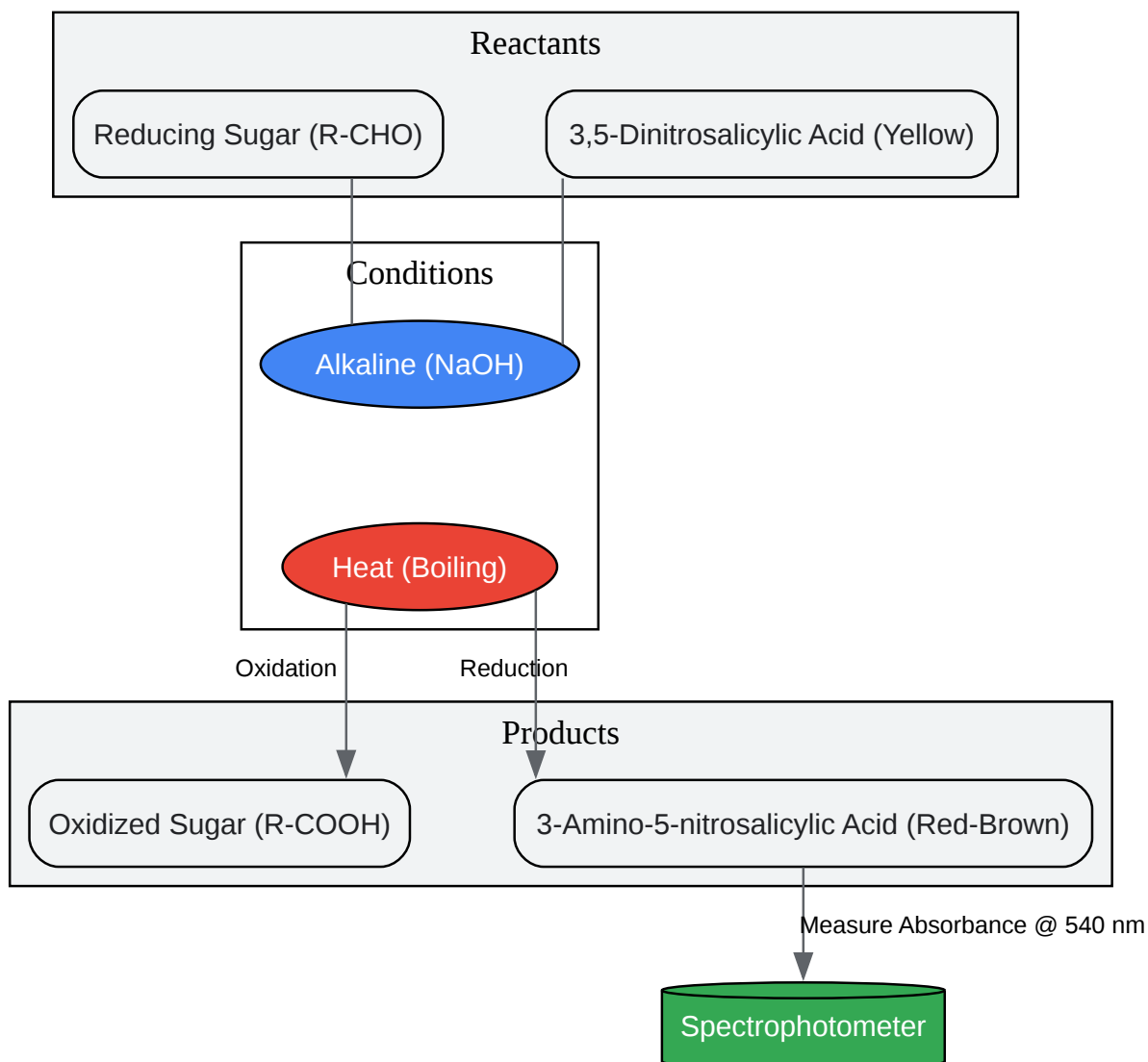
Principle of the DNS Assay: A Redox Reaction Visualized

The DNS assay is predicated on a redox reaction that occurs under alkaline conditions and high temperature.[3] In this reaction, the aldehyde or ketone group of a reducing sugar (e.g., glucose, maltose, xylose) reduces the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid.[1][4][5] This product has a characteristic reddish-brown color and exhibits a strong absorbance maximum at a wavelength of 540 nm.[6][7][8]

The intensity of the color produced is directly proportional to the concentration of reducing sugars liberated by the carbohydrase, allowing for quantitative measurement of enzyme activity.[5]

Chemical Reaction Pathway

The core reaction involves the oxidation of the sugar's aldehyde group to a carboxylic acid group, while one of the nitro groups on the DNS molecule is reduced to an amino group.[4][5]



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Caption: Redox reaction between a reducing sugar and DNS.

Methodology: A Self-Validating System

A robust experimental design is critical for trustworthy results. The protocol below incorporates essential controls (blanks) to account for background absorbance from the substrate, enzyme, and reagents.

I. Preparation of Reagents

A. DNS Reagent: The composition of the DNS reagent is crucial for its stability and reactivity. Different formulations exist, but a widely used one is detailed below.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Component	Quantity (for 100 mL)	Purpose
3,5-Dinitrosalicylic acid	1.0 g	The primary reactant that gets reduced. [6]
Sodium Hydroxide (NaOH)	1.0 - 2.0 g (as 2N solution)	Provides the necessary alkaline environment for the redox reaction. [4] [9]
Sodium Potassium Tartrate	30 g	Known as Rochelle salt, it prevents the reagent from dissolving oxygen and stabilizes the final color. [11]
Phenol (optional)	0.2 g	Increases the amount of color produced, enhancing sensitivity. [10] [11]
Sodium Metabisulfite (optional)	0.05 - 0.83 g	Acts as an antioxidant to stabilize the color. [10] [11]
Distilled Water	to 100 mL	Solvent.

Preparation Steps:

- In a 250 mL beaker, dissolve 1.0 g of 3,5-dinitrosalicylic acid in ~50 mL of distilled water with gentle heating and stirring.
- Slowly add 20 mL of 2N NaOH solution while stirring. The solution should turn from opaque yellow to a clear, bright orange.[\[4\]](#)
- Gradually add 30 g of Sodium Potassium Tartrate and dissolve completely. This may require gentle heating.
- If using, add phenol and sodium metabisulfite.

- Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with distilled water.
- Store in a dark, airtight bottle at room temperature. The reagent is stable for several months.
[5]

B. Substrate Solution: Prepare a 1% (w/v) solution of the desired carbohydrate substrate (e.g., soluble starch for amylase, carboxymethyl cellulose (CMC) for cellulase) in an appropriate buffer.[7][12] The buffer choice depends on the optimal pH for the enzyme being assayed (e.g., 20 mM Sodium Phosphate buffer pH 6.9 for amylase, 50 mM Citrate buffer pH 4.8 for cellulase).[6][12]

C. Reducing Sugar Standard (e.g., Glucose or Maltose): Prepare a stock solution of 1 mg/mL of the appropriate reducing sugar (glucose for cellulase, maltose for amylase) in the same buffer as the substrate.[6] From this stock, create a series of dilutions for the standard curve (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

II. Experimental Protocol: General Carbohydrase Assay

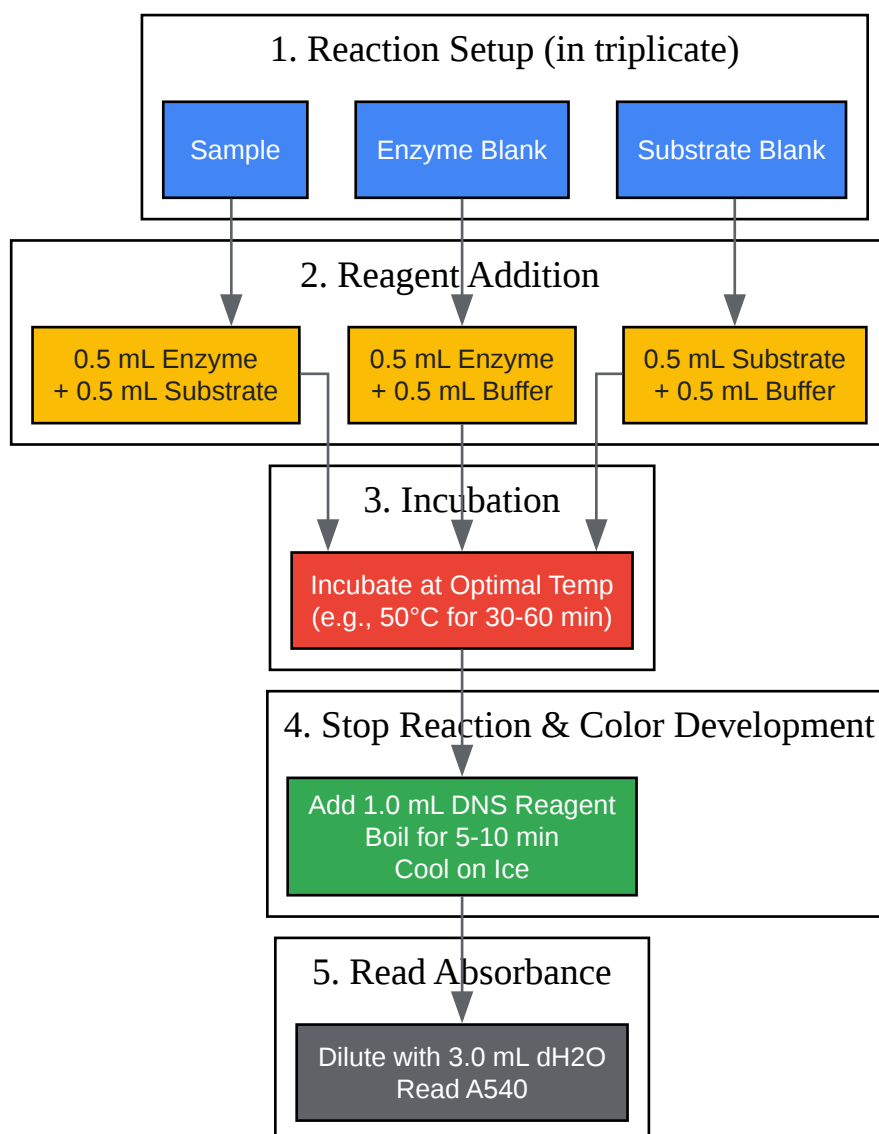
This protocol provides a framework that can be adapted for specific enzymes.

A. Standard Curve Generation: A standard curve is essential to correlate absorbance with the amount of reducing sugar.[6]

- To a set of labeled test tubes, add 0.5 mL of each sugar standard dilution.
- Add 0.5 mL of the assay buffer to each tube.
- Add 1.0 mL of DNS reagent to each tube and mix well.
- Place the tubes in a boiling water bath for exactly 5-10 minutes.[9][13] This step is critical for consistent color development.
- Immediately cool the tubes in an ice bath to stop the reaction and stabilize the color.[12]
- Add 3.0 mL of distilled water to each tube and mix thoroughly.[13]

- Measure the absorbance of each standard at 540 nm using a spectrophotometer, using the "0 mg/mL" tube as the blank.[7][8]
- Plot a graph of Absorbance at 540 nm versus the amount (mg) of reducing sugar. Perform a linear regression to obtain the equation of the line ($y = mx + c$).

B. Enzymatic Reaction and Measurement: This workflow outlines the setup for the sample, enzyme blank, and substrate blank.



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Caption: General workflow for the DNS assay of carbohydrase activity.

Protocol Steps:

- Set up three sets of tubes: Sample, Enzyme Blank, and Substrate Blank.
- Sample Tubes: Add 0.5 mL of the appropriately diluted enzyme solution to 0.5 mL of the substrate solution.
- Enzyme Blank Tubes: Add 0.5 mL of the enzyme solution to 0.5 mL of the assay buffer. This corrects for any reducing sugars present in the enzyme preparation.
- Substrate Blank Tubes: Add 0.5 mL of the substrate solution to 0.5 mL of the assay buffer. This corrects for any free reducing sugars in the substrate.
- Incubate all tubes at the enzyme's optimal temperature for a defined period (e.g., 30-60 minutes).^{[6][7]} The time should be chosen to ensure the reaction is within the linear range.
- Stop the reaction by adding 1.0 mL of DNS reagent to all tubes.
- Proceed with the boiling, cooling, dilution, and absorbance reading steps as described for the standard curve (Section II.A, steps 4-7).

III. Data Analysis and Calculation of Enzyme Activity

- Corrected Absorbance: Calculate the net absorbance for your sample by subtracting the absorbances of the blanks: $\text{Corrected Absorbance} = \text{Absorbance}(\text{Sample}) - \text{Absorbance}(\text{Enzyme Blank}) - \text{Absorbance}(\text{Substrate Blank})$
- Determine Amount of Sugar Released: Use the equation from your standard curve ($y = mx + c$) to calculate the amount of reducing sugar (x) released in your samples, where y is the Corrected Absorbance. $\text{Amount of Sugar (mg)} = (\text{Corrected Absorbance} - c) / m$
- Calculate Enzyme Activity: Enzyme activity is typically expressed in International Units (IU), defined as the amount of enzyme that liberates 1 μmole of product per minute under the specified conditions.^{[6][7]}

$$\text{Activity (mg/mL/min)} = [\text{Amount of Sugar (mg)}] / [\text{Volume of Enzyme (mL)} * \text{Incubation Time (min)}]$$

To convert to IU/mL ($\mu\text{mol/mL/min}$), use the molecular weight of the sugar standard: Activity (IU/mL) = [Activity (mg/mL/min) * 1000] / [Molecular Weight of Sugar (g/mol)] (e.g., Molecular weight of glucose = 180.16 g/mol ; Maltose = 342.3 g/mol)

Trustworthiness: Addressing Interferences and Limitations

While the DNS assay is reliable, it is not without limitations. Scientific integrity demands an awareness of potential interferences that can lead to inaccurate results.

- **Amino Acids:** Certain amino acids, such as cysteine and tryptophan, can react with the DNS reagent, leading to an overestimation of reducing sugars.[\[14\]](#)[\[15\]](#) If the enzyme preparation is crude or contains high concentrations of these amino acids, a phenol-containing DNS reagent may reduce this interference.[\[14\]](#)[\[15\]](#)
- **Other Reducing Agents:** The assay is not entirely specific to reducing sugars.[\[1\]](#) Other reducing substances in a complex sample can also react. This is a key reason why enzymatic methods may be preferred for specificity.
- **Lignocellulosic Hydrolysates:** When analyzing hydrolysates from pretreated biomass, compounds like furfural and 5-hydroxymethylfurfural can interfere with the assay, causing significantly inflated results.[\[3\]](#)[\[16\]](#) In such cases, more specific methods like HPLC are recommended.[\[17\]](#)
- **Enzyme-Specific Discrepancies:** Studies have shown that the DNS assay can yield higher activity values compared to other methods like the Nelson-Somogyi assay, particularly for enzymes like xylanase and β -mannanase.[\[2\]](#) This is an important consideration when comparing data across different studies that may have used different quantification methods.

Conclusion

The 3,5-Dinitrosalicylic acid assay is a powerful and accessible tool for determining carbohydrase activity. By understanding the chemical principles, meticulously preparing reagents, and incorporating proper controls, researchers can generate reliable and reproducible data. Awareness of the assay's limitations and potential interferences is

paramount for accurate interpretation of results and ensuring the highest standards of scientific rigor.

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